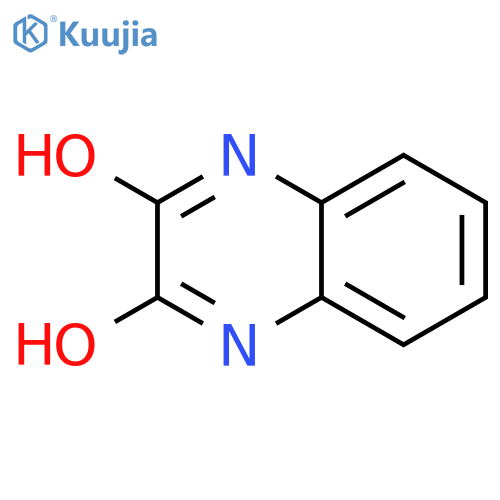Cas no 6287-20-3 (2,3-DIHYDROXYQUINOXALINE)

2,3-DIHYDROXYQUINOXALINE structure
商品名:2,3-DIHYDROXYQUINOXALINE
CAS番号:6287-20-3
MF:C8H6N2O2
メガワット:162.14544
CID:826389
2,3-DIHYDROXYQUINOXALINE 化学的及び物理的性質
名前と識別子
-
- 2,3-DIHYDROXYQUINOXALINE
- 2,3-DIHYDROXYPHENPIAZINE
- 2,3-QUINOXALINEDIOL
- QUINOXALINE-2,3-DIOL
-
計算された属性
- せいみつぶんしりょう: 162.04300
じっけんとくせい
- ゆうかいてん: >300 °C(lit.)
- PSA: 66.24000
- LogP: 1.04100
2,3-DIHYDROXYQUINOXALINE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| City Chemical | Q126-100GM |
2,3-Quinoxalinediol |
6287-20-3 | 99% | 100gm |
$166.23 | 2023-09-19 | |
| City Chemical | Q126-25GM |
2,3-Quinoxalinediol |
6287-20-3 | 99% | 25gm |
$65.20 | 2023-09-19 |
2,3-DIHYDROXYQUINOXALINE 関連文献
-
1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
6287-20-3 (2,3-DIHYDROXYQUINOXALINE) 関連製品
- 1196-57-2(1,2-dihydroquinoxalin-2-one)
- 144499-26-3(2-Quinoxalinol)
- 2230780-65-9(IL-17A antagonist 3)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
